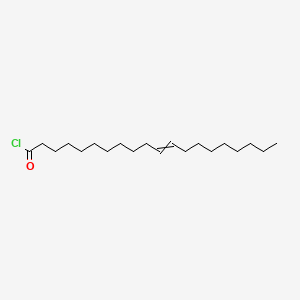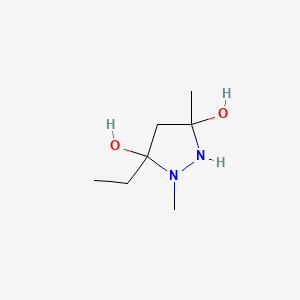
11-Eicosenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Eicosenoyl chloride, also known as 11(Z)-Eicosenoyl chloride, is a fatty acid chloride with the molecular formula C20H37ClO and a molecular weight of 328.96 g/mol . This compound is characterized by a long hydrocarbon chain with a double bond at the 11th position and a terminal acyl chloride group. It is primarily used in synthetic organic chemistry for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions: 11-Eicosenoyl chloride can be synthesized through the reaction of 11-eicosenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C20H38O2+SOCl2→C20H37ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions: 11-Eicosenoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 11-eicosenoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like ether or tetrahydrofuran (THF).
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
11-Eicosenoic Acid: Formed through hydrolysis.
11-Eicosenol: Formed through reduction.
科学研究应用
11-Eicosenoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 11-Eicosenoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
相似化合物的比较
Palmitoyl Chloride: Another fatty acid chloride with a shorter hydrocarbon chain.
Stearoyl Chloride: Similar structure but with a saturated hydrocarbon chain.
Oleoyl Chloride: Contains a double bond but at a different position in the hydrocarbon chain.
Uniqueness: 11-Eicosenoyl chloride is unique due to its specific chain length and the position of the double bond, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and materials .
属性
CAS 编号 |
103213-61-2 |
|---|---|
分子式 |
C20H37ClO |
分子量 |
329.0 g/mol |
IUPAC 名称 |
icos-11-enoyl chloride |
InChI |
InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3 |
InChI 键 |
VYDCIEGMVDOFEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium](/img/structure/B561266.png)


![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)
![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)


